

# ST-148 vs. Niclosamide: A Comparative Guide to Antiviral Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ST-148**

Cat. No.: **B1682631**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activities of two compounds, **ST-148** and niclosamide. It summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes their mechanisms of action.

## Overview

**ST-148** is an antiviral drug candidate primarily developed for the treatment of dengue fever. It exhibits potent activity against flaviviruses by targeting the viral capsid protein.[\[1\]](#)

Niclosamide is an FDA-approved anthelmintic drug that has been repurposed and identified as a broad-spectrum antiviral agent.[\[2\]](#)[\[3\]](#) It shows efficacy against a wide range of viruses, including coronaviruses, flaviviruses, and hepatitis C virus, through multiple mechanisms of action.[\[2\]](#)[\[4\]](#)

## Quantitative Comparison of Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for **ST-148** and niclosamide against various viruses. The selectivity index (SI), calculated as CC50/EC50, is also provided where data is available. A higher SI value indicates a more favorable safety profile for the compound.

Table 1: Antiviral Activity of **ST-148** against Flaviviruses

| Virus                       | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|-----------------------------|-----------|-----------|-----------|------------------------|-----------|
| Dengue Virus                |           |           |           |                        |           |
| Serotype 1<br>(DENV-1)      | Vero      | 2.832     | >100      | >35                    | [5]       |
| Dengue Virus                |           |           |           |                        |           |
| Serotype 2<br>(DENV-2)      | Vero      | 0.016     | >100      | >6250                  | [5]       |
| Dengue Virus                |           |           |           |                        |           |
| Serotype 3<br>(DENV-3)      | Vero      | 0.512     | >100      | >195                   | [5]       |
| Dengue Virus                |           |           |           |                        |           |
| Serotype 4<br>(DENV-4)      | Vero      | 1.150     | >100      | >87                    | [5]       |
| Zika Virus<br>(ZIKV)        | Vero      | -         | -         | -                      | [6]       |
| West Nile<br>Virus (WNV)    | Vero      | >10       | >100      | -                      | [5]       |
| Yellow Fever<br>Virus (YFV) | Vero      | >10       | >100      | -                      | [5]       |

Table 2: Antiviral Activity of Niclosamide

| Virus                                   | Cell Line | EC50 (µM)   | CC50 (µM)   | Selectivity Index (SI) | Reference |
|-----------------------------------------|-----------|-------------|-------------|------------------------|-----------|
| SARS-CoV                                | Vero E6   | < 0.1       | 22.1        | >221                   | [1][2]    |
| SARS-CoV-2                              | Vero E6   | 0.39 - 0.74 | 1.22 - 5.95 | 1.6 - 15.3             | [1][7]    |
| MERS-CoV                                | Vero B4   | -           | -           | -                      | [2]       |
| Zika Virus<br>(ZIKV)                    | -         | -           | -           | -                      | [3][4]    |
| Dengue Virus<br>(DENV)                  | -         | -           | -           | -                      | [8]       |
| Japanese<br>Encephalitis<br>Virus (JEV) | -         | -           | -           | -                      | [4]       |
| Hepatitis C<br>Virus (HCV)              | -         | 0.16        | -           | -                      | [2]       |
| Human<br>Adenovirus<br>(HAdV)           | -         | -           | -           | -                      | [2][3]    |

## Mechanisms of Action

### ST-148: Capsid Inhibition

ST-148's primary mechanism of action is the inhibition of the viral capsid protein. It is thought to induce rigidity in the capsid, which interferes with both the assembly of new viral particles and the disassembly (uncoating) of the virus upon entering a host cell. This disruption of the viral life cycle effectively halts replication.[1]



[Click to download full resolution via product page](#)

Mechanism of action for **ST-148**.

## Niclosamide: A Multi-Targeted Approach

Niclosamide exhibits a more complex, multi-modal mechanism of action that involves targeting both viral and host cell processes. Its antiviral effects are attributed to:

- Uncoupling of Oxidative Phosphorylation: Disrupting the mitochondrial energy production in host cells, which can inhibit viral replication.
- Modulation of Host Signaling Pathways: Niclosamide has been shown to interfere with several signaling pathways that are often hijacked by viruses for their own replication, including Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch signaling.[2][8][9][10]
- Endosomal Acidification: Niclosamide can neutralize the acidic environment of endosomes, which is a crucial step for the entry and uncoating of many viruses.[8]



[Click to download full resolution via product page](#)

Multi-targeted mechanism of action for niclosamide.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of **ST-148** and niclosamide.

### Plaque Reduction Assay

This assay is a standard method for determining the titer of infectious virus and for quantifying the antiviral activity of a compound.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Materials:

- Susceptible host cells (e.g., Vero, BHK-21)
- Virus stock of known titer
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

- Test compound (**ST-148** or niclosamide)
- Semi-solid overlay (e.g., carboxymethylcellulose or agarose)
- Fixative (e.g., 4% formaldehyde)
- Staining solution (e.g., crystal violet)
- 6-well or 24-well plates

Procedure:

- Cell Seeding: Seed host cells in 6-well or 24-well plates and incubate until a confluent monolayer is formed.
- Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
- Infection: Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (typically aiming for 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.
- Compound Treatment: After incubation, remove the virus inoculum. Add the semi-solid overlay containing various concentrations of the test compound.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-6 days, depending on the virus).
- Fixation and Staining: Remove the overlay and fix the cells with formaldehyde. After fixation, stain the cells with crystal violet.
- Plaque Counting: Count the number of plaques in each well.
- EC50 Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)**Workflow for a Plaque Reduction Assay.**

## Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[\[14\]](#)

**Objective:** To quantify the reduction in the titer of progeny virus produced in the presence of a test compound.

**Materials:**

- Susceptible host cells
- Virus stock
- Cell culture medium
- Test compound
- 96-well plates

**Procedure:**

- Cell Seeding: Seed host cells in 96-well plates.
- Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
- Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
- Harvest Supernatant: After incubation, harvest the cell culture supernatant which contains the progeny virus.
- Virus Titration: Determine the titer of the harvested virus from each compound concentration using a standard titration method, such as a plaque assay or a TCID<sub>50</sub> (50% tissue culture infectious dose) assay.
- Data Analysis: The reduction in virus yield is calculated by comparing the virus titers from the treated samples to the untreated control.

## Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the death of the host cells.

**Objective:** To determine the concentration of a compound that causes a 50% reduction in the viability of host cells (CC50).

### Materials:

- Host cells
- Cell culture medium
- Test compound
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
- 96-well plates

### Procedure:

- **Cell Seeding:** Seed host cells in 96-well plates.
- **Compound Treatment:** Add serial dilutions of the test compound to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- **Incubation:** Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
- **Cell Viability Measurement:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the signal (e.g., absorbance or luminescence) using a plate reader.
- **CC50 Calculation:** The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the

compound concentration and fitting the data to a dose-response curve.

## Summary and Conclusion

Both **ST-148** and niclosamide demonstrate significant antiviral properties, but they differ in their spectrum of activity and mechanisms of action.

- **ST-148** is a potent and selective inhibitor of flaviviruses, particularly Dengue virus, with a well-defined mechanism of targeting the viral capsid. Its high selectivity index against DENV serotypes suggests a favorable safety profile for this specific application.
- Niclosamide presents a broader spectrum of antiviral activity against a diverse range of viruses. Its multi-targeted mechanism, affecting both host and viral factors, may offer an advantage in overcoming viral resistance. However, its cytotoxicity and selectivity index can vary depending on the cell line and virus, which warrants further investigation and potential optimization for specific viral diseases.

The choice between these two compounds for further research and development will depend on the specific viral target and the desired therapeutic strategy. **ST-148**'s targeted approach may be ideal for flaviviral infections, while niclosamide's broad-spectrum activity could be beneficial in the context of emerging or co-infections, provided its therapeutic window can be optimized.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Vector-Transmitted Flaviviruses: An Antiviral Molecules Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. Niclosamide—A promising treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 12. Review of diagnostic plaque reduction neutralization tests for flavivirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [ST-148 vs. Niclosamide: A Comparative Guide to Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682631#st-148-vs-niclosamide-antiviral-activity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)